molecular formula C3H4N2O B3024183 1H-Pyrazol-3-ol CAS No. 60456-92-0

1H-Pyrazol-3-ol

Cat. No.: B3024183
CAS No.: 60456-92-0
M. Wt: 84.08 g/mol
InChI Key: XBYRMPXUBGMOJC-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound, specifically, has a hydroxyl group attached to the third carbon atom in the ring.

Mechanism of Action

Target of Action

1H-Pyrazol-3-ol, also known as 1H-pyrazol-3(2H)-one, is a pyrazole derivative that has been found to interact with several targets. The primary targets of this compound include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including the regulation of eukaryotic gene expression, cellular proliferation, and differentiation .

Mode of Action

For instance, it has been suggested that this compound may inhibit the activity of Alcohol dehydrogenase 1C

Biochemical Pathways

In addition, pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of these parasites .

Pharmacokinetics

It is known that the compound exists predominantly as this compound molecule pairs in nonpolar solvents like cdcl3 or c6d6, whereas in dmso-d6 the corresponding monomers are at hand . This could potentially impact the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

Furthermore, pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the solvent in which it is dissolved. As mentioned earlier, the compound exists predominantly as this compound molecule pairs in nonpolar solvents, whereas in DMSO-d6 the corresponding monomers are at hand . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used.

Biochemical Analysis

Biochemical Properties

1H-Pyrazol-3-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrazole-based chalcones, which are intermediates for flavonoid biosynthesis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives of this compound have demonstrated potent antileishmanial and antimalarial activities, indicating that they can influence cellular function in these organisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, some hydrazine-coupled pyrazoles have shown better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

The synthesis of 1H-Pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield this compound. Another approach involves the use of palladium-catalyzed coupling reactions, where terminal alkynes, hydrazines, and carbon monoxide are combined under ambient pressure to form pyrazole derivatives .

Industrial production methods often utilize optimized versions of these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product specifications .

Chemical Reactions Analysis

1H-Pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrazole ring into more saturated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrazol-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazol-3-ol can be compared with other pyrazole derivatives, such as 1H-Pyrazole and 3(5)-Aminopyrazole. While all these compounds share the core pyrazole structure, their unique substituents confer different chemical properties and biological activities. For example, 3(5)-Aminopyrazole is often used as a precursor in the synthesis of condensed heterocyclic systems, whereas this compound is more commonly employed in the development of bioactive molecules .

Similar compounds include:

This compound stands out due to its hydroxyl group, which imparts unique reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry and other applications.

Properties

IUPAC Name

1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYRMPXUBGMOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929655
Record name 1H-Pyrazol-3-ol
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-45-1, 60456-92-0
Record name Pyrazol-5-ol
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Record name 1H-Pyrazol-3-ol
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Record name 1H-Pyrazol-3-ol
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Record name 1H-Pyrazol-3-ol
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Record name 1,2-Dihydro-3H-pyrazol-3-one
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Record name 3-PYRAZOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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